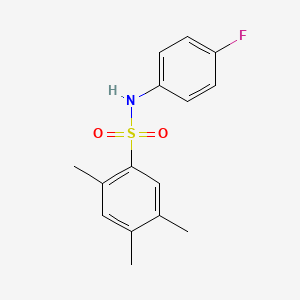

N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the preparation of key intermediates through reactions with substituted benzaldehydes or other aromatic compounds, followed by reactions with sulfonamide reagents. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides starting from substituted benzaldehydes, indicating a possible pathway for synthesizing N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide by adapting the substituents and reaction conditions to target the specific molecular structure (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide, often features distinct supramolecular architectures. Rodrigues et al. (2015) explored the crystal structures of related sulfonamides, revealing the influence of specific substituents on the formation of two-dimensional and three-dimensional architectures. Such studies provide insight into how the molecular structure of N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide could be analyzed and optimized for desired properties (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including potential reactions and interactions, is a key area of interest. The synthesis of various sulfonamide derivatives has demonstrated how substituent effects and the introduction of specific functional groups, such as fluorine, can significantly influence chemical reactivity and properties. For example, Hashimoto et al. (2002) studied how the introduction of a fluorine atom affected COX-2 inhibitor potency, highlighting the impact of small structural changes on the chemical behavior of sulfonamides (Hashimoto et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide a foundation for understanding how these properties might be characterized and optimized in N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide. The analysis of crystal structures and intermolecular interactions, as conducted by Suchetan et al. (2015), offers valuable insights into the physical characteristics of these compounds (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their application in chemical synthesis and medicinal chemistry. The study of N-fluoro derivatives of sulfonamides, as illustrated by Yasui et al. (2011), provides a basis for predicting the reactivity and stability of N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide under different chemical conditions (Yasui et al., 2011).

Mecanismo De Acción

Target of Action

N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide is a complex compound with potential biological activity. SDHIs are a class of fungicides that inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .

Mode of Action

As an sdhi analogue, it likely binds to the ubiquinone-binding region of succinate dehydrogenase, inhibiting the enzyme’s activity . This inhibition disrupts the tricarboxylic acid cycle, affecting the energy production in the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle, also known as the citric acid or Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, which is crucial for energy production in cells . The downstream effects of this disruption can include cell death, particularly in fungi, making the compound potentially useful as a fungicide .

Pharmacokinetics

Based on its structural similarity to other sdhis, it can be hypothesized that it has good bioavailability and can be effectively distributed throughout the body .

Result of Action

The primary result of the compound’s action is the disruption of energy production within cells due to the inhibition of succinate dehydrogenase . This can lead to cell death, particularly in fungi, which is why the compound and its analogues are being investigated for their potential as fungicides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances can potentially affect the compound’s stability and efficacy . More research is needed to fully understand these influences.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXISPGZALMVSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)

![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)

![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)